1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
Description
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-benzyl-5H-pyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C12H10N4O/c17-12-10-6-14-16(11(10)7-13-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17) |
InChI Key |
WUVNGMQZCAAAEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NN=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ortho-Amino Esters with Nitriles
A widely employed method involves the cyclization of ortho-amino esters of pyrazole derivatives with nitriles. For instance, 5-amino-1-substituted-1H-pyrazole-4-carbonitriles undergo cyclization in the presence of dry HCl gas or potassium tert-butoxide to form the pyrazolo[3,4-d]pyridazine core .
Procedure :
-
Conventional method : Reacting 1-(2,4-dinitrophenyl)pyrazole ortho-amino ester with aliphatic/aromatic nitriles in dioxane under HCl gas for 6 hours yields 1-benzyl derivatives after basification with NaOH .
-
Microwave-assisted method : Using potassium tert-butoxide in DMF under microwave irradiation (960 W, 2.5–3.5 minutes) significantly reduces reaction time while maintaining yields of 75–94% .
Key Data :
| Condition | Time | Yield (%) |
|---|---|---|
| Conventional (HCl) | 6 hours | 60–70 |
| Microwave (t-BuOK) | 3 minutes | 85–94 |
This method is favored for scalability, though the requirement for dry HCl gas in conventional setups poses handling challenges .
Vilsmeier-Haack Formylation and Cyclization
The Vilsmeier-Haack reagent (POCl₃/DMF) enables formylation and subsequent cyclization of hydrazone intermediates. In a serendipitous discovery, 3-aryl-4-acetylsydnones treated with POCl₃/DMF undergo intramolecular nucleophilic addition-elimination to form pyrazolo[3,4-d]pyridazinones .
Example :
-
Hydrazone derivatives of 4-acetyl-3-arylsydnones react with POCl₃/DMF at 50–60°C, eliminating CO₂ and water to yield 2,6-diarylpyrazolo[3,4-d]pyridazin-7(6H)-ones . Microwave irradiation (150 W, 120°C, 5–8 minutes) enhances yields to 92–96% .
Advantages :
-
Eliminates multi-step isolation of intermediates.
-
Compatible with electron-withdrawing substituents (e.g., -Cl, -Br) .
Multi-Step Synthesis from Hydrazine Derivatives
A modular approach involves sequential hydrazide formation, cyclization, and benzylation:
-
Hydrazide formation : 2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide is synthesized from esters and hydrazine hydrate .
-
Cyclization : Treatment with CS₂/KOH generates thiadiazole-fused pyridazinones .
-
Benzylation : Alkylation using benzyl bromide in DMF introduces the 1-benzyl group .
Critical Step :
-
The use of SnCl₂·2H₂O for nitro group reduction ensures regioselectivity during intermediate steps .
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Hydrazide formation | 83–90 |
| Cyclization | 85–98 |
| Benzylation | 65–75 |
One-Pot Synthesis Using Azlactones
A solvent-free, one-pot strategy leverages 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) . Heating at 150°C induces cyclocondensation, followed by superbasic (t-BuOK/DMSO) elimination of benzamide to yield the target compound .
Conditions :
-
Step 1 : Solvent-free reaction at 150°C for 2 hours (yield: 62%).
-
Step 2 : Superbasic elimination in DMSO at 150°C for 1.5 hours (yield: 81%) .
Advantages :
Alkylation of Pyridazinone Precursors
Direct N-benzylation of pyridazinone intermediates using benzyl bromide is a straightforward route. For example, reacting 7a (pyridazinone precursor) with benzyl bromide in DMF/K₂CO₃ at 50°C for 3 hours introduces the benzyl group at the N1 position .
Optimization :
-
Base : K₂CO₃ outperforms NaH or Et₃N in minimizing side reactions.
Yield : 70–81% after recrystallization .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Complexity |
|---|---|---|---|---|
| Cyclization (HCl) | 60–70 | 6 hours | Moderate | High |
| Microwave cyclization | 85–94 | 3 minutes | High | Moderate |
| Vilsmeier-Haack | 92–96 | 5–8 minutes | High | Low |
| Multi-step synthesis | 65–75 | 24–48 hours | Low | Very High |
| One-pot azlactone | 81 | 3.5 hours | Moderate | Moderate |
| Alkylation | 70–81 | 3 hours | High | Low |
Chemical Reactions Analysis
Oxidation Reactions
The pyridazine ring undergoes oxidation under acidic conditions with potassium permanganate, leading to ring-opening or hydroxylation products. This reactivity is attributed to the electron-deficient nature of the pyridazine moiety. Controlled oxidation preserves the pyrazolo core while modifying substituents.
Reduction Reactions
Sodium borohydride in methanol/ethanol selectively reduces carbonyl groups or unsaturated bonds in the molecule. For example:
-
Reduction of the lactam carbonyl (C=O) at position 4 yields 1-benzyl-4,5-dihydropyrazolo[3,4-d]pyridazine derivatives.
-
Full reduction of the pyridazine ring requires harsher conditions (e.g., hydrogenation with Pd/C).
Substitution Reactions
The benzyl group at N1 and hydrogen atoms on the pyrazole ring participate in nucleophilic substitution:
Cyclization and Ring Expansion
Under Vilsmeier-Haack conditions (DMF/POCl₃), unexpected fused-ring formation occurs:
-
Reaction with aryl hydrazines (4a–l ) at 50–60°C yields 2,6-diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones (7a–l ) via intramolecular cyclization .
-
Example: Compound 7c (2-(4-bromophenyl)-6-phenyl derivative) forms with 94% yield, confirmed by ¹H NMR (δ 9.89 ppm for pyridazine C–H) and MS-EI (m/z 368) .
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich C3 and C5 positions undergo:
-
Halogenation (Cl₂/FeCl₃)
-
Sulfonation (fuming H₂SO₄)
-
Friedel-Crafts alkylation (R-X/AlCl₃).
Functional Group Interconversion
-
Carboxylic acid formation : Oxidation of methyl substituents (e.g., using KMnO₄) produces carboxylated analogs .
-
Amide coupling : Reactivity with EDCl/HOBt facilitates conjugation to bioactive moieties for drug development .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyridazin derivatives. For instance, novel derivatives synthesized from 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exhibited significant in vitro antimicrobial activity against various bacteria and fungi. The effectiveness of these compounds was evaluated using standard methods such as the agar well diffusion technique. Some derivatives showed comparable efficacy to existing antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyridazin derivatives may possess anticancer properties. Studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. This positions this compound as a promising candidate for further development in cancer therapeutics.
Building Block in Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to the development of novel pharmaceuticals. The compound's ability to undergo diverse chemical reactions makes it an attractive target for medicinal chemists looking to create new drug candidates.
Microwave-Assisted Synthesis
The synthesis of pyrazolo[3,4-d]pyridazin derivatives has been enhanced through microwave-assisted techniques, which significantly improve yields and reduce reaction times compared to traditional methods. This modern approach facilitates the rapid development of new compounds with potential biological activities, making it a valuable method in pharmaceutical research .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells or inhibition of inflammatory mediators.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Structural Differences: Pyrimidinone analogs replace the pyridazinone ring with a pyrimidinone moiety (e.g., compounds 2a–2j in ). This substitution alters electronic properties due to the nitrogen atom positioning. Functional Implications:
- Antimicrobial Activity: Pyrimidinone derivatives (e.g., 2a–2j) exhibit moderate to strong antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 12.5–50 µg/mL (Table 3, ). The benzyl-substituted pyridazinone analog lacks direct antimicrobial data in the evidence, suggesting divergent applications .
- Synthesis: Microwave-assisted synthesis of pyrimidinones achieves higher yields (75–85%) compared to conventional methods (60–70%) (Table 2, ) .
Isoxazolo[3,4-d]pyridazin-7-one Derivatives
Example : 6.1.9.1.6-Benzyl-4-cyclohexyl-3-styryl-6H-isoxazolo[3,4-d]pyridazin-7-one [14a] ().
Key Differences :
Selenadiazolo[3,4-d]pyridazin-4(5H)-one
Example : 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one ().
Key Differences :
- A selenium atom replaces nitrogen in the heterocycle, enhancing electron-withdrawing effects.
- Synthesis : Reacting 3,6-dibromopyridazine-4,5-diamine with SeO₂ in acetonitrile achieves 75–77% yield (Table 1, ). This contrasts with diazoalkane cycloaddition for the target compound .
- Applications: Selenadiazoles are explored in organic photovoltaics, whereas pyrazolopyridazinones are typically studied for medicinal chemistry .
Substituted Benzyl Analogs
Examples :
- 1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS: 1021029-65-1, ): A methoxy group on the benzyl ring increases polarity (MW: 256.26 g/mol) .
- 1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)... (CAS: 952970-04-6, ): Bulky tert-butyl and piperazinyl groups enhance steric hindrance and solubility (MW: 438.5 g/mol) .
Biological Activity
1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, which combines pyrazole and pyridazine moieties, enhances its interaction with various biological targets, making it a candidate for the development of pharmacologically active agents.
Molecular Structure and Properties
The molecular formula of this compound is CHNO. Its structure can be described as follows:
- Core Structure : The compound features a fused pyrazolo and pyridazine ring system.
- Functional Groups : The presence of a benzyl group is crucial for modulating biological activity.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in oncology. Key findings include:
- Anticancer Properties : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent .
- Enzyme Inhibition : The compound acts as a selective inhibitor of CDK2 and other kinases, which are crucial targets in cancer treatment. Studies have reported that it retains significant interactions with the ATP-binding site of these enzymes .
Synthesis Methods
Several synthesis methods have been reported for this compound:
- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds under acidic conditions.
- Cyclization Techniques : Employing cyclization of suitable precursors to form the fused ring structure.
Anticancer Activity
A study evaluated the anticancer properties of various pyrazolo derivatives, including this compound. The results indicated:
- IC Values : Significant inhibition of cell proliferation was observed across multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one derivative exhibited an IC value of approximately 26 µM against specific cancer cells .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : Flow cytometry studies showed that treatment with the compound resulted in significant alterations in cell cycle progression, leading to increased apoptosis rates .
- Induction of Apoptosis : The compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Pyrazolo-Pyrimidine | Exhibits potent CDK inhibition |
| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolo-Pyrimidine | Known for anti-inflammatory properties |
| Pyrazolo[3,4-c]pyridazine derivatives | Pyrazolo-Pyridazine | Display varied antimicrobial activities |
Q & A
Q. What are the common synthetic routes for 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one, and how are intermediates characterized?
Methodological Answer: A typical synthesis involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, substituted benzylideneacetone can react with phenylhydrazine hydrochloride under reflux in ethanol to form pyrazoline intermediates, which are further functionalized . Key intermediates are characterized via 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity. For instance, in analogous pyrazolo-pyrimidine syntheses, lactamization steps are monitored using TLC and purified via silica gel chromatography .
Q. How is the purity of this compound validated in academic research?
Methodological Answer: Purity is assessed using HPLC with a C18 column and UV detection (e.g., 254 nm). A buffer solution of ammonium acetate (pH 6.5) is often used as the mobile phase . Residual solvents are quantified via GC-MS , adhering to ICH guidelines. Melting point analysis and elemental analysis (C, H, N) further confirm compound identity .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer: Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Emergency protocols include rinsing exposed areas with water and contacting institutional safety officers. Waste disposal follows EPA guidelines for halogenated organics, with incineration as a preferred method .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of pyrazolo[3,4-d]pyridazinone derivatives be addressed?
Methodological Answer: Regioselectivity is controlled by modifying reaction conditions. For example, using D,L-α-amino acids as nucleophiles in cyclization steps directs substitution patterns at the pyridazinone core . Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. room temperature) also influence outcomes. DFT calculations can predict reactive sites, guiding experimental design .
Q. How do structural modifications (e.g., fluorobenzyl or chlorophenyl substituents) impact the compound’s biological activity?
Methodological Answer: Fluorine or chlorine substituents enhance metabolic stability and binding affinity. For instance, fluorobenzamide derivatives exhibit improved inhibition of VEGFR2 and MMP9 due to increased electronegativity and hydrophobic interactions . Activity is validated via kinase assays (IC50 measurements) and molecular docking studies using PDB structures .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for pyrazolo[3,4-d]pyridazinone analogs?
Methodological Answer: Contradictions arise from tautomerism or solvent effects. Use deuterated DMSO for NMR to stabilize tautomeric forms, and compare experimental shifts with computational predictions (e.g., Gaussian09 B3LYP/6-31G*). X-ray crystallography (e.g., CCDC deposition ) provides definitive structural confirmation, as seen in pyrazolo-pyrimidine analogs .
Q. How can computational methods optimize the synthesis of this compound derivatives?
Methodological Answer: Molecular dynamics simulations (Amber/NAMD) model reaction pathways, identifying energy barriers for key steps like cyclization. QSAR models prioritize substituents with favorable ADMET profiles. For example, logP and polar surface area are optimized using Schrödinger Suite to enhance bioavailability .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer: PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) distinguish polymorphs. For hygroscopic forms, TGA monitors weight loss under controlled humidity. Raman spectroscopy complements these methods by detecting lattice vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
